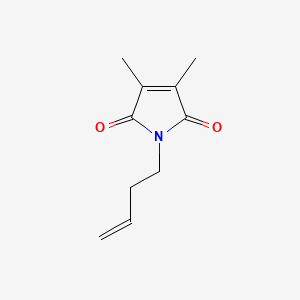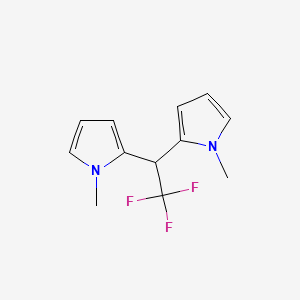
2,2'-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by the presence of trifluoroethane and pyrrole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 2,2,2-trifluoroethane with 1-methyl-1H-pyrrole under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled. The process is designed to maximize efficiency and minimize by-products, ensuring a consistent and high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The trifluoroethane and pyrrole groups can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
Aplicaciones Científicas De Investigación
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethane group can influence the compound’s reactivity and binding affinity, while the pyrrole groups may interact with specific sites on target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of the application.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Another compound with trifluoroethane groups, used in different applications.
2,2,2-Trifluoroethyl ether: Shares the trifluoroethane group but differs in its overall structure and applications.
Uniqueness
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to the combination of trifluoroethane and pyrrole groups, which imparts specific chemical properties and potential applications not found in similar compounds. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propiedades
Número CAS |
613262-03-6 |
|---|---|
Fórmula molecular |
C12H13F3N2 |
Peso molecular |
242.24 g/mol |
Nombre IUPAC |
1-methyl-2-[2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethyl]pyrrole |
InChI |
InChI=1S/C12H13F3N2/c1-16-7-3-5-9(16)11(12(13,14)15)10-6-4-8-17(10)2/h3-8,11H,1-2H3 |
Clave InChI |
ZLGMDEJYSWIIBH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(C2=CC=CN2C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)

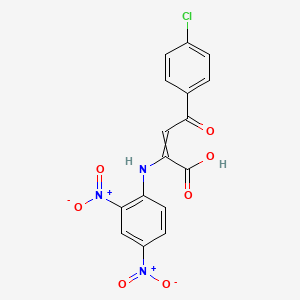
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)
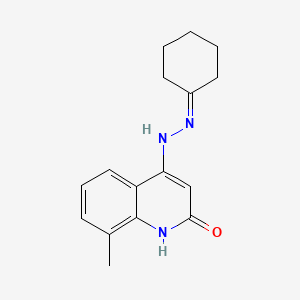

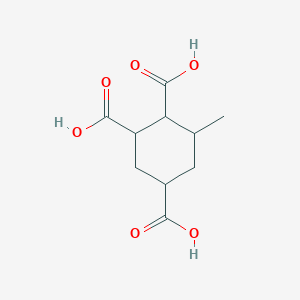

![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)
![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)
